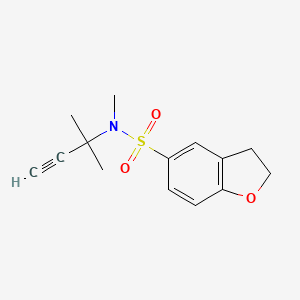
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as TAK-915, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of drugs known as benzofuran sulfonamides, which have been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitter systems in the brain. Specifically, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance the activity of the neurotransmitter acetylcholine, which is involved in learning and memory processes. It may also modulate the activity of other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine in the brain, enhanced synaptic plasticity, and improved cognitive function and memory. It has also been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has been shown to have a favorable safety profile in animal studies. It has also been shown to be orally bioavailable, meaning that it can be administered orally and still be effective. However, one limitation of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for research on N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of research could be to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research could be to test its efficacy in human clinical trials, to determine whether it is safe and effective for the treatment of neurological disorders. Additionally, researchers could explore the potential use of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide in combination with other drugs for the treatment of complex disorders such as Alzheimer's disease and schizophrenia.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that begins with the reaction of 2-methylbut-3-yn-2-ol with N-methylisatoic anhydride to form an intermediate compound. This intermediate is then reacted with a sulfonyl chloride to form the final product, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. This synthesis method has been optimized to produce high yields of pure N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-5-14(2,3)15(4)19(16,17)12-6-7-13-11(10-12)8-9-18-13/h1,6-7,10H,8-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRYSLIRNBMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)


![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


